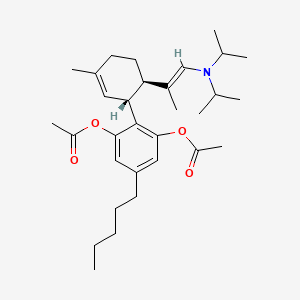
trans-(-)-2-(9-(Diisopropylamino)-p-mentha-1,8-dien-3-yl)-5-pentylresorcinol diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(Diisopropylamino)cannabidiol diacetate is a semi-synthetic derivative of cannabidiol. It is created by acetylating the hydroxyl groups of cannabidiol, resulting in a compound that is presumed to act as a prodrug for cannabidiol . This compound has been found in grey-market cannabis products such as e-cigarette liquids and edible gummy lollies .
Méthodes De Préparation
The synthesis of 10-(Diisopropylamino)cannabidiol diacetate involves the acetylation of cannabidiol. The reaction typically requires an acetylating agent, such as acetic anhydride, and a catalyst to facilitate the reaction. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale acetylation processes with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
10-(Diisopropylamino)cannabidiol diacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Applications De Recherche Scientifique
10-(Diisopropylamino)cannabidiol diacetate has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical properties and reactions of cannabinoids.
Biology: It is used to investigate the biological effects of cannabinoids on various cell types and organisms.
Medicine: It is studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Industry: It is used in the development of new cannabis-based products and formulations
Mécanisme D'action
The mechanism of action of 10-(Diisopropylamino)cannabidiol diacetate involves its conversion to cannabidiol in the body. Cannabidiol exerts its effects by interacting with various molecular targets, including cannabinoid receptors (CB1 and CB2), transient receptor potential vanilloid 1 (TRPV1) channels, and serotonin receptors (5-HT1A). These interactions modulate various signaling pathways, leading to the compound’s therapeutic effects .
Comparaison Avec Des Composés Similaires
10-(Diisopropylamino)cannabidiol diacetate is unique compared to other similar compounds due to its specific chemical structure and acetylation. Similar compounds include:
4’-Fluorocannabidiol: A fluorinated derivative of cannabidiol with enhanced activity in certain biological assays.
7-Hydroxycannabidiol: A hydroxylated derivative of cannabidiol with distinct pharmacological properties.
8,9-Dihydrocannabidiol: A hydrogenated derivative of cannabidiol with unique chemical and biological characteristics. These compounds share some similarities with 10-(Diisopropylamino)cannabidiol diacetate but differ in their specific chemical modifications and resulting properties.
Propriétés
Numéro CAS |
95647-67-9 |
|---|---|
Formule moléculaire |
C31H47NO4 |
Poids moléculaire |
497.7 g/mol |
Nom IUPAC |
[3-acetyloxy-2-[(1R,6R)-6-[(E)-1-[di(propan-2-yl)amino]prop-1-en-2-yl]-3-methylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate |
InChI |
InChI=1S/C31H47NO4/c1-10-11-12-13-26-17-29(35-24(8)33)31(30(18-26)36-25(9)34)28-16-22(6)14-15-27(28)23(7)19-32(20(2)3)21(4)5/h16-21,27-28H,10-15H2,1-9H3/b23-19+/t27-,28+/m0/s1 |
Clé InChI |
GIFKQCKRPYRVMI-WPMUNBJVSA-N |
SMILES isomérique |
CCCCCC1=CC(=C(C(=C1)OC(=O)C)[C@@H]2C=C(CC[C@H]2/C(=C/N(C(C)C)C(C)C)/C)C)OC(=O)C |
SMILES canonique |
CCCCCC1=CC(=C(C(=C1)OC(=O)C)C2C=C(CCC2C(=CN(C(C)C)C(C)C)C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


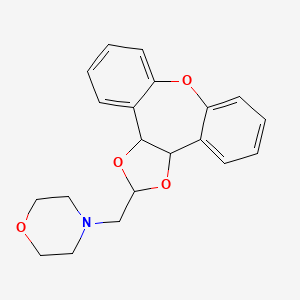


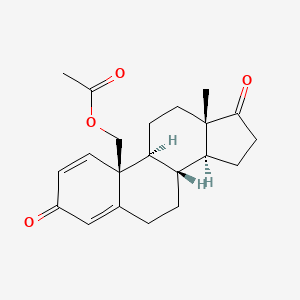


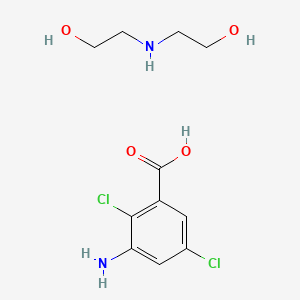
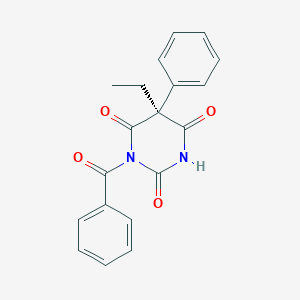
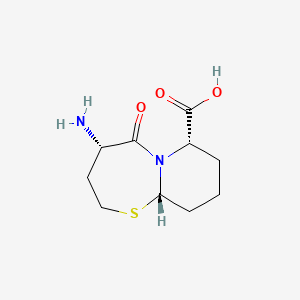
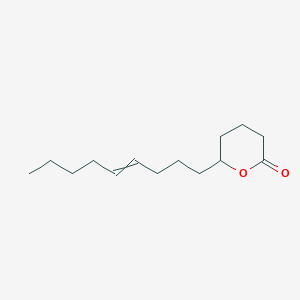
![[(3S,3aR,6S,6aS)-3-[3-(4-acetamidophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15191249.png)
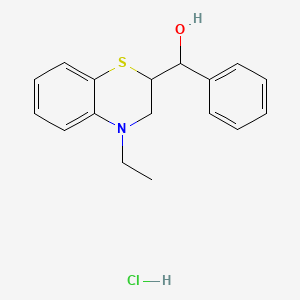

![2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B15191272.png)
